

Application Note: Quantification of Phenethyl 4-ANPP in Forensic Exhibits

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Compound of Interest

Compound Name: Phenethyl 4-ANPP

CAS No.: 2712312-12-2

Cat. No.: B10783302

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Introduction

N-phenyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as **Phenethyl 4-ANPP** or despropionyl fentanyl, is a critical analyte in forensic toxicology and drug chemistry. It is recognized both as a precursor in the illicit synthesis of fentanyl and its analogues, and as a minor, pharmacologically inactive metabolite of fentanyl.[1][2] Its presence in forensic exhibits can serve as a marker for exposure to or the use of illicitly manufactured fentanyl.[1][2] Consequently, the accurate and robust quantification of **Phenethyl 4-ANPP** is essential for forensic investigations, public health surveillance, and understanding the dynamics of the illicit drug market. This application note provides detailed protocols for the quantification of **Phenethyl 4-ANPP** in various forensic matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Significance in Forensic Science

The detection of **Phenethyl 4-ANPP** in seized drug materials is a strong indicator of the synthetic route employed, often pointing to the Siegfried or Gupta methods for fentanyl production.[3][4] In biological samples, the presence of 4-ANPP can result from the metabolism

of fentanyl or the ingestion of impure street drugs containing 4-ANPP as a manufacturing byproduct.[1][2] Therefore, its quantification provides valuable intelligence for law enforcement and forensic chemists. While pharmacologically inactive, its detection is a crucial piece of the puzzle in fentanyl-related cases.[1]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of **Phenethyl 4-ANPP** in various forensic matrices as reported in the scientific literature.

Table 1: LC-MS/MS Quantification of **Phenethyl 4-ANPP** in Biological Matrices

Matrix	LLOQ (ng/mL)	LOD (ng/mL)	Linearity (ng/mL)	Precision (%CV)	Accuracy /Bias (%)	Reference
Whole Blood	0.1	-	-	<13.14 - 10.3	-13.1 - 4.6	[5][6]
Whole Blood	2-6 (ng/L)	0.7-2 (ng/L)	-	<20	±20	[7]
Human Plasma	0.025	0.0125	0.025 - 25	<19 (within-run), <12.6 (between-run)	-7.4 - 4.4	[8][9]
Urine	2-6 (ng/L)	0.7-2 (ng/L)	-	<20	±20	[7]
Hair	11-21 (pg/mg)	3-7 (pg/mg)	-	<20	±20	[7]
Liver Tissue	0.4 (µg/kg)	-	0.4 - 80 (µg/kg)	2.2 - 15.1	-19.9 - 1.5	[10]

Table 2: GC-MS Quantification of **Phenethyl 4-ANPP** in Seized Drug Material

Matrix	Mean Concentration (%)	Interquartile Range (%)	Method	Reference
Powder	2.2	1.0 - 2.7	GC-MS	[11][12]

Experimental Protocols

Protocol 1: Quantification of Phenethyl 4-ANPP in Whole Blood by LC-MS/MS

This protocol is adapted from validated methods for the analysis of fentanyl and its analogues in postmortem blood.[5][6]

4.1.1. Materials and Reagents

- **Phenethyl 4-ANPP** certified reference material
- Deuterated internal standard (e.g., Fentanyl-D5)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ammonium formate
- Deionized water
- Solid Phase Extraction (SPE) columns (e.g., UCT Clean Screen® DAU)[5][6]
- Positive pressure manifold

4.1.2. Sample Preparation (Solid Phase Extraction)

- To 1 mL of whole blood, add the internal standard.

- Precondition the SPE column according to the manufacturer's instructions.
- Load the sample onto the SPE column.
- Wash the column with 3.0 mL of deionized water, followed by 1.0 mL of 1.0 M acetic acid, and then 3.0 mL of methanol.[13]
- Elute the analytes with 3.0 mL of a methylene chloride/isopropanol/ammonium hydroxide (78:20:2 v/v/v) mixture.[13]
- Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Instrumentation and Conditions

- LC System: Waters Acquity UPLC or equivalent
- MS System: Triple quadrupole mass spectrometer
- Column: C18 column (e.g., Raptor biphenyl)
- Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water[13]
- Mobile Phase B: 0.1% formic acid in acetonitrile[13]
- Gradient: A suitable gradient to ensure separation from other fentanyl-related compounds.
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions: Specific precursor and product ions for **Phenethyl 4-ANPP** and the internal standard should be optimized.

Protocol 2: Quantification of Phenethyl 4-ANPP in Seized Powder by GC-MS

This protocol is based on methods developed for the analysis of fentanyl-containing drug materials.[11][12]

4.2.1. Materials and Reagents

- **Phenethyl 4-ANPP** certified reference material
- Internal standard (e.g., a suitable deuterated analogue or a compound with similar chemical properties)
- Methanol (GC grade)
- Organic solvent for extraction (e.g., Chloroform)
- Basic solution (e.g., Sodium Hydroxide)

4.2.2. Sample Preparation (Liquid-Liquid Extraction)

- Accurately weigh approximately 10 mg of the homogenized powder sample.
- Dissolve the sample in a known volume of methanol.
- Perform a serial dilution to bring the concentration within the calibrated range.
- To an aliquot of the diluted sample, add the internal standard.
- Perform a single-step basic liquid-liquid extraction.[\[12\]](#)

4.2.3. GC-MS Instrumentation and Conditions

- GC System: Agilent 7890 or equivalent
- MS System: Agilent 5977B MSD or equivalent
- Column: DB-200 or similar mid-polarity column[\[14\]](#)
- Inlet Temperature: 250-280°C
- Oven Program: A temperature program that allows for the separation of 4-ANPP from other components in the seized material.
- Ionization Mode: Electron Ionization (EI)

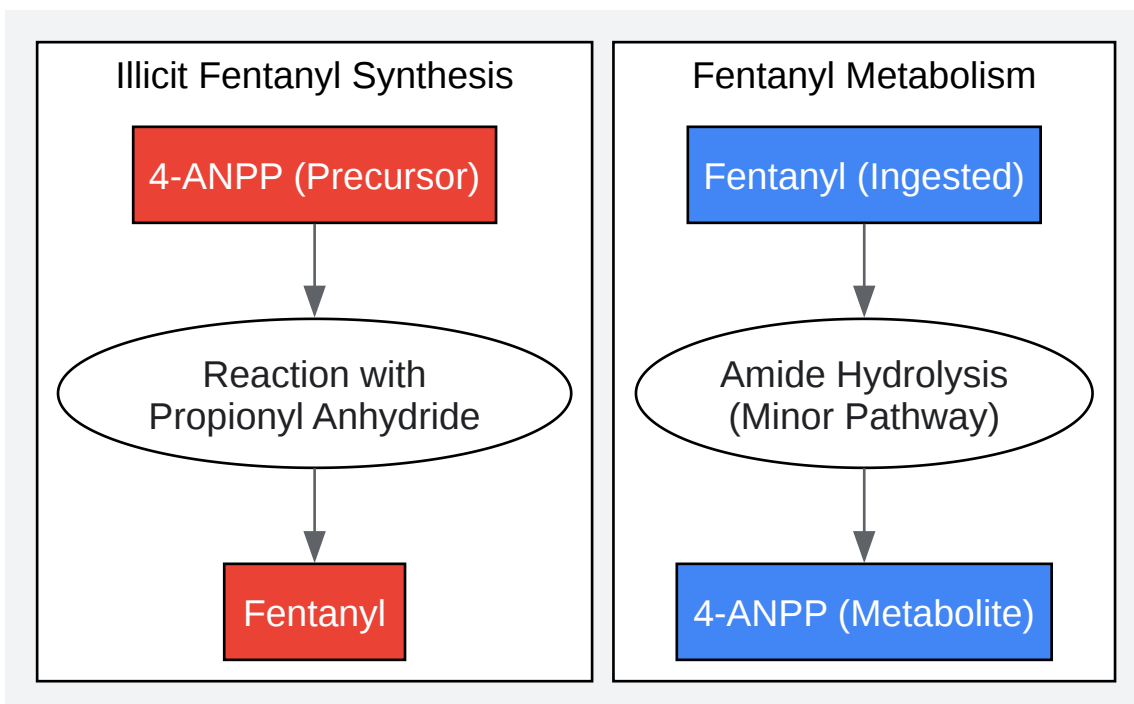
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-ANPP and the internal standard.

Visualizations



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Caption: LC-MS/MS workflow for **Phenethyl 4-ANPP** quantification.



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Caption: Dual role of 4-ANPP in forensic contexts.

Conclusion

The quantification of **Phenethyl 4-ANPP** is a vital component of forensic analysis in the context of the ongoing opioid crisis. The methods presented here, utilizing LC-MS/MS and GC-MS, provide the necessary sensitivity and selectivity for the reliable determination of 4-ANPP concentrations in both biological and non-biological forensic exhibits. Adherence to validated protocols is crucial for generating accurate and defensible results that can withstand legal scrutiny and contribute to a better understanding of the illicit fentanyl landscape.

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